molecular formula C19H23N5OS2 B13355161 N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Cat. No.: B13355161
M. Wt: 401.6 g/mol
InChI Key: HULXTBQLPSEMKE-UHFFFAOYSA-N
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Description

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound featuring a unique 1,3,4-thiadiazole core structure, which is a privileged scaffold in medicinal chemistry known for its diverse biological properties . This molecule is composed of a 1,3,4-thiadiazole ring substituted at the 5-position with a 4-isopropylphenylamino group and at the 2-position with a thioether-linked acetamide moiety that is further modified with a 1-cyano-1-cyclopropylethyl group . While specific biological data for this exact compound may be limited, structural analogs and related 1,3,4-thiadiazole derivatives have demonstrated significant potential in biomedical research, particularly in oncology. Studies on similar compounds have shown promising cytotoxic effects, with some achieving IC50 values in the sub-micromolar range against various cancer cell lines, such as breast cancer MCF-7 and lung cancer A549 cells . The mechanism of action for these analogs often involves the induction of apoptosis (programmed cell death) in cancer cells without causing cell cycle arrest, as confirmed by flow cytometry analysis . Furthermore, the cyano and thioacetamide groups within the structure can participate in key interactions with biological targets, such as enzyme active sites, which may underpin its research value as a potential enzyme inhibitor . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use. Researchers are encouraged to conduct their own experiments to fully characterize the properties and applications of this compound.

Properties

Molecular Formula

C19H23N5OS2

Molecular Weight

401.6 g/mol

IUPAC Name

N-(1-cyano-1-cyclopropylethyl)-2-[[5-(4-propan-2-ylanilino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H23N5OS2/c1-12(2)13-4-8-15(9-5-13)21-17-23-24-18(27-17)26-10-16(25)22-19(3,11-20)14-6-7-14/h4-5,8-9,12,14H,6-7,10H2,1-3H3,(H,21,23)(H,22,25)

InChI Key

HULXTBQLPSEMKE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC2=NN=C(S2)SCC(=O)NC(C)(C#N)C3CC3

Origin of Product

United States

Biological Activity

N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article examines the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with several functional groups that contribute to its biological activity:

  • Molecular Formula : C19H23N5O2S
  • Molecular Weight : 385.5 g/mol
  • IUPAC Name : N-(1-cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide
  • Canonical SMILES : CCN1C(=NN=C1SCC(=O)NC(C)(C#N)C2CC2)C3=CC=CC=C3OC

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies. The compound is primarily investigated for its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that compounds similar to N-(1-Cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide exhibit significant antimicrobial effects. The thiadiazole moiety is known for its ability to disrupt bacterial cell walls and inhibit growth. Studies have shown that derivatives of thiadiazole can be effective against a range of pathogens, including both gram-positive and gram-negative bacteria.

Anticancer Activity

A notable study evaluated the anticancer potential of thiadiazole derivatives against various cancer cell lines. The results indicated that compounds with structural similarities to N-(1-Cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide demonstrated promising cytotoxicity:

CompoundCell LineIC50 (µM)
Compound AMCF-7 (Breast Cancer)0.084 ± 0.020
Compound BA549 (Lung Cancer)0.034 ± 0.008
Compound CNIH3T3 (Non-cancer control)>100

These findings suggest that the compound could selectively target cancer cells while sparing normal cells, which is crucial for minimizing side effects in therapeutic applications.

The mechanism of action for N-(1-Cyano-1-cyclopropylethyl)-2-((5-(4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thioacetamide likely involves interaction with specific molecular targets within cells:

Molecular Targets :

  • Enzymes involved in cell proliferation
  • Receptors associated with cancer signaling pathways

Pathways Involved :
The compound may modulate pathways such as apoptosis (programmed cell death), angiogenesis (formation of new blood vessels), and cell cycle regulation.

Case Studies and Research Findings

Several studies have focused on the biological evaluation of similar compounds:

  • Study on Thiadiazole Derivatives :
    • Objective: To assess anticancer properties.
    • Findings: Compounds exhibited significant inhibition against MCF7 and A549 cell lines with IC50 values indicating potent activity.
  • Antimicrobial Screening :
    • Objective: To evaluate the efficacy against bacterial strains.
    • Findings: The thiadiazole derivatives demonstrated broad-spectrum antimicrobial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

Comparison with Similar Compounds

Table 1: Physicochemical Properties of Selected 1,3,4-Thiadiazole Derivatives

Compound ID Substituents (R1/R2) Yield (%) Melting Point (°C) Reference
Target Compound R1: 1-Cyano-1-cyclopropylethyl; R2: 4-Isopropylphenyl - - -
5f () R1: Methyl; R2: 2-Isopropyl-5-methylphenoxy 79 158–160
5h () R1: Benzyl; R2: 2-Isopropyl-5-methylphenoxy 88 133–135
4y () R1: Ethyl; R2: p-Tolylamino - -
3 () R1: 4-Chlorophenyl; R2: 4-Nitrophenyl - -

Note: Data for the target compound are inferred from structural analogs due to absence in evidence.

Anticancer Potential

  • Compound 4y (): Exhibited IC50 values of 0.084 ± 0.020 mmol L⁻¹ (MCF-7) and 0.034 ± 0.008 mmol L⁻¹ (A549), outperforming cisplatin. Its p-tolylamino group likely enhances aromatase inhibition .
  • Compound 3 (): Induced 92.36% apoptosis in C6 glioma cells via Akt inhibition, attributed to the electron-deficient nitro group .
  • Compound 8e (): Showed 55.71% inhibition of PC3 cells at 5 μmol L⁻¹, linked to its 3,4,5-trimethoxyphenyl substituent .

Table 2: Anticancer Activity of 1,3,4-Thiadiazole Derivatives

Compound ID Cell Line (IC50 or % Inhibition) Mechanism Reference
4y () MCF-7: 0.084 mmol L⁻¹; A549: 0.034 mmol L⁻¹ Aromatase/Akt inhibition
3 () C6: 92.36% apoptosis Akt suppression
8e () PC3: 55.71% inhibition at 5 μmol L⁻¹ Undefined

Preparation Methods

Synthesis Steps for Thiadiazole Ring Formation:

  • Reaction of Isothiocyanate with Hydrazine Hydrate:

    • Reactants: Isothiocyanate, Hydrazine Hydrate
    • Conditions: Typically at room temperature, in a solvent like ethanol or tetrahydrofuran.
    • Product: N-substituted hydrazinecarbothioamide
  • Formation of Thiadiazole Ring:

    • Reactants: N-substituted hydrazinecarbothioamide, Carbon Disulfide
    • Conditions: Often involves heating in a solvent like ethanol or tetrahydrofuran.
    • Product: 5-substituted-1,3,4-thiadiazole-2-thiol

Preparation of the Cyano-Cyclopropyl Group

The cyano-cyclopropyl group can be introduced through a separate synthetic pathway, potentially involving the reaction of cyclopropane derivatives with cyano groups. This step requires careful handling due to the reactivity of cyano compounds.

Synthesis Steps for Cyano-Cyclopropyl Group:

  • Formation of Cyclopropane Derivative:

    • Reactants: Cyclopropane precursors (e.g., cyclopropane carboxylic acid derivatives)
    • Conditions: May involve reactions with strong bases and subsequent ring closure.
    • Product: Cyclopropane derivative
  • Introduction of Cyano Group:

    • Reactants: Cyclopropane derivative, Cyanide source (e.g., sodium cyanide)
    • Conditions: Typically involves nucleophilic substitution in a solvent like dimethylformamide.
    • Product: Cyano-cyclopropyl derivative

Assembly of the Final Compound

The final step involves combining the thiadiazole derivative with the cyano-cyclopropyl group through appropriate functional group transformations. This may involve acylation reactions to form the acetamide linkage.

Assembly Steps:

  • Acylation of Thiadiazole Derivative:

    • Reactants: 5-substituted-1,3,4-thiadiazole-2-thiol, Chloroacetyl chloride
    • Conditions: Typically involves cooling in an ice bath with a base like triethylamine.
    • Product: 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide
  • Reaction with Cyano-Cyclopropyl Derivative:

    • Reactants: 2-chloro-N-(5-substituted-1,3,4-thiadiazol-2-yl)acetamide, Cyano-cyclopropyl derivative
    • Conditions: May involve nucleophilic substitution in a solvent like tetrahydrofuran.
    • Product: N-(1-Cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide

Data Table: Comparison of Thiadiazole Derivatives

Compound Name Structural Features Notable Activities
N-(4-Chlorophenyl)-N'-(5-(2-methoxyphenylamino)-1,3,4-thiadiazol-2-thiol)acetamide Thiadiazole ring; aromatic amine Antimicrobial activity
N-(Cyclohexyl)-N'-(5-(benzyloxyphenylamino)-1,3,4-thiadiazol-2-thiol)acetamide Thiadiazole ring; cycloalkane Anticancer properties
N-(Benzyl)-N'-(5-(naphthyloxyphenylamino)-1,3,4-thiadiazol-2-thiol)acetamide Thiadiazole ring; aromatic ether Potential anti-inflammatory effects

Q & A

Q. What are the key synthetic steps for preparing N-(1-cyano-1-cyclopropylethyl)-2-((5-((4-isopropylphenyl)amino)-1,3,4-thiadiazol-2-yl)thio)acetamide?

The synthesis involves multi-step pathways:

  • Thiadiazole core formation : Reacting thiosemicarbazide derivatives with acylating agents under reflux (e.g., POCl₃ at 90°C for 3 hours) to form the 1,3,4-thiadiazole ring .
  • Acylation : Introducing the acetamide group via coupling reactions (e.g., using chloroacetyl chloride or carbodiimide-mediated reactions) under controlled pH and temperature .
  • Functionalization : Attaching the cyano-cyclopropyl and 4-isopropylphenyl groups through nucleophilic substitution or condensation reactions, requiring anhydrous solvents like DMF .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms substituent positions and stereochemistry (e.g., cyclopropyl proton splitting patterns) .
  • Mass spectrometry : High-resolution MS validates molecular weight and fragmentation pathways .
  • TLC/HPLC : Monitors reaction progress and purity (>95% by reverse-phase HPLC) .

Q. What are common impurities encountered during synthesis, and how are they detected?

  • By-products : Unreacted thiosemicarbazide intermediates or incomplete acylation products.
  • Detection : TLC (Rf comparison) and HPLC (retention time shifts) identify impurities. Recrystallization in DMSO/water mixtures (2:1) improves purity .

Q. Which solvents are optimal for purification and crystallization?

  • Polar aprotic solvents : DMF or DMSO enhance solubility during coupling reactions .
  • Recrystallization : Mixed solvents (e.g., methanol/acetone 1:1) yield high-purity crystals .

Q. What preliminary biological activities are associated with this compound?

  • Anti-inflammatory : Inhibits COX-2 or LOX enzymes in vitro (IC₅₀ values reported) .
  • Anticancer : Cytotoxicity assays against HeLa or MCF-7 cell lines show dose-dependent effects .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and selectivity?

  • Design of Experiments (DoE) : Vary temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (e.g., NaH) to identify optimal parameters .
  • Kinetic studies : Monitor intermediate stability via in-situ FTIR or Raman spectroscopy to prevent side reactions .

Q. How to resolve contradictions in reported biological activity data?

  • Assay standardization : Compare IC₅₀ values under identical conditions (e.g., pH 7.4 buffer, 37°C) .
  • Orthogonal validation : Use SPR (surface plasmon resonance) to confirm binding affinity discrepancies from fluorescence-based assays .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound?

  • Substituent modulation : Replace the cyclopropyl group with methyl or phenyl to assess steric/electronic effects on bioactivity .
  • Bioisosteric replacement : Swap the thiadiazole ring with oxadiazole or triazole to evaluate pharmacokinetic improvements .

Q. Which computational methods predict binding modes with biological targets?

  • Molecular docking : AutoDock Vina or Schrödinger Suite models interactions with enzyme active sites (e.g., COX-2) .
  • MD simulations : GROMACS assesses stability of ligand-protein complexes over 100-ns trajectories .

Q. How to assess stability and degradation pathways under physiological conditions?

  • Forced degradation : Expose to acidic (HCl), basic (NaOH), or oxidative (H₂O₂) conditions, then analyze degradants via LC-MS .
  • Accelerated stability studies : Store at 40°C/75% RH for 6 months; monitor by XRD for polymorphic changes .

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